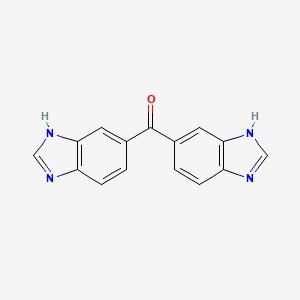
Bis(1H-benzimidazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1H-benzimidazol-6-yl)methanone is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are bicyclic molecules composed of a benzene ring fused to an imidazole ring. This structure allows them to mimic the properties of DNA bases, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(1H-benzimidazol-6-yl)methanone can be synthesized through various methods. One common approach involves the oxidation of bis(1H-benzimidazol-2-yl)methane using reagents such as Fe(II)/O2 in ethanol-water or hydrogen peroxide in acetic acid . Another method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of KOH in DMSO solvent at elevated temperatures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bis(1H-benzimidazol-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole rings.
Substitution: Nucleophilic substitution reactions are common, where substituents on the benzimidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Fe(II)/O2 in ethanol-water or hydrogen peroxide in acetic acid.
Substitution: Benzyl bromide or benzyl chloride in the presence of KOH in DMSO solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various benzimidazole derivatives with different functional groups.
Scientific Research Applications
Bis(1H-benzimidazol-6-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(1H-benzimidazol-6-yl)methanone involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzymes and interference with cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: This compound also belongs to the bis-benzimidazole family and exhibits similar biological activities.
2-Substituted Benzimidazole Derivatives: These compounds have been reported for their antibacterial and antifungal activities.
Uniqueness: Bis(1H-benzimidazol-6-yl)methanone is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad spectrum of biological activities. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
102342-74-5 |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
bis(3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C15H10N4O/c20-15(9-1-3-11-13(5-9)18-7-16-11)10-2-4-12-14(6-10)19-8-17-12/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
NLAUDUSZZPEUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)N=CN4)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
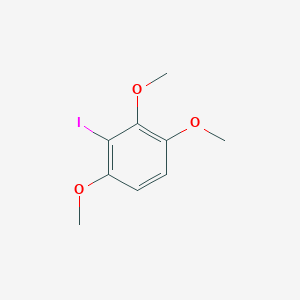
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)
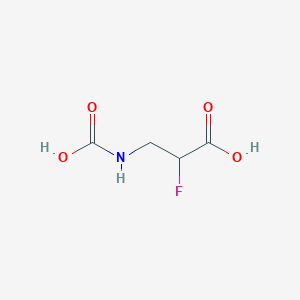
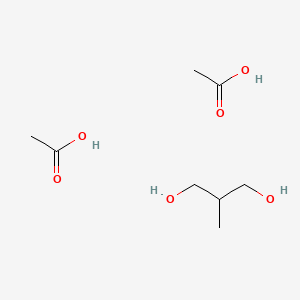
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)
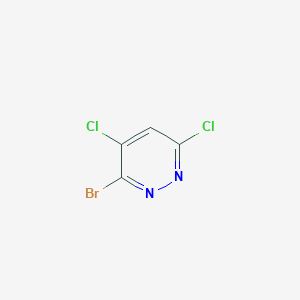
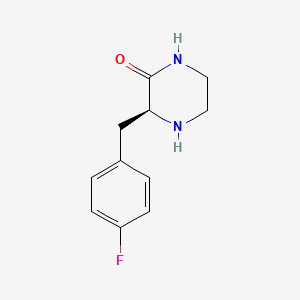
![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
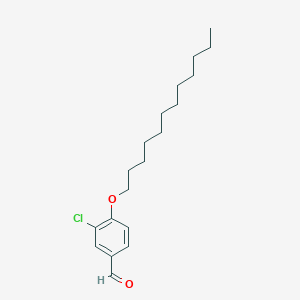
![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)
